molecular formula C15H17N3O2 B5332539 1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5332539
M. Wt: 271.31 g/mol
InChI Key: FURUMDCMDGJXSV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that features a urea moiety substituted with an ethoxyphenyl group and a pyridin-2-ylmethyl group

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-ethoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety to amines.

    Substitution: The ethoxyphenyl and pyridin-2-ylmethyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where urea derivatives are known to be effective.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the ethoxyphenyl and pyridin-2-ylmethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:

    1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.

    1-(2-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea: The position of the pyridinyl group is different, which can influence the compound’s interactions with molecular targets.

    1-(2-Ethoxyphenyl)-3-(pyridin-2-ylethyl)urea: The length of the alkyl chain connecting the pyridinyl group to the urea moiety is varied, potentially altering the compound’s biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-9-4-3-8-13(14)18-15(19)17-11-12-7-5-6-10-16-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUMDCMDGJXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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